molecular formula C10H8O3S B2456163 7-methoxy-1-benzothiophene-3-carboxylicacid CAS No. 1557018-57-1

7-methoxy-1-benzothiophene-3-carboxylicacid

Cat. No.: B2456163
CAS No.: 1557018-57-1
M. Wt: 208.23
InChI Key: SUCWECNPZLFSFO-UHFFFAOYSA-N
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Description

7-methoxy-1-benzothiophene-3-carboxylicacid is a heterocyclic compound that features a benzothiophene core with a methoxy group at the 7-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-1-benzothiophene-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-methoxy-1-benzothiophene-3-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxybenzo[b]thiophene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and carboxylic acid groups play crucial roles in binding to active sites and modulating biological activity .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-1-benzothiophene-3-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

7-methoxy-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCWECNPZLFSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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